molecular formula C17H14F3N3O2S B2707193 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 2034565-29-0

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2707193
CAS No.: 2034565-29-0
M. Wt: 381.37
InChI Key: BDCFJQPUPUVUAK-UHFFFAOYSA-N
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Description

N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a structurally complex benzamide derivative featuring a trifluoromethoxy-substituted aromatic core, an ethyl linker, and heterocyclic moieties (pyrazole and thiophene). This compound shares synthetic pathways with other benzamide derivatives, such as the use of hydrazide intermediates and nucleophilic substitutions, as seen in analogous triazole and thiazole systems .

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c18-17(19,20)25-13-6-4-12(5-7-13)16(24)21-11-14(15-3-1-10-26-15)23-9-2-8-22-23/h1-10,14H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCFJQPUPUVUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, mechanisms of action, biological activities, and relevant case studies.

The compound is synthesized through a series of organic reactions that typically involve the formation of the pyrazole and thiophene rings, followed by the introduction of the trifluoromethoxybenzamide moiety. The general synthetic route includes:

  • Formation of the Pyrazole Ring : This can be achieved using hydrazine and an α,β-unsaturated ketone.
  • Introduction of the Thiophene Ring : This may involve cross-coupling reactions such as Suzuki or Stille coupling.
  • Attachment of the Trifluoromethoxybenzamide Moiety : This is typically done through a condensation reaction between the amine group of the pyrazole-thiophene intermediate and a suitable benzoyl chloride derivative.

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in cellular signaling pathways.
  • Receptor Binding : It may act on G-protein coupled receptors (GPCRs) or other receptor types, influencing cellular responses.
  • Autophagy Regulation : Similar compounds have been shown to modulate autophagic processes, potentially impacting cancer cell survival under stress conditions .

3.1 Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, some pyrazole derivatives have demonstrated submicromolar antiproliferative activity against various cancer cell lines, including MIA PaCa-2 pancreatic cancer cells. These compounds often disrupt mTORC1 activity, leading to increased autophagy and altered cell survival mechanisms .

4.1 Structure-Activity Relationship (SAR) Studies

A detailed SAR study on related pyrazole-benzamide compounds revealed that modifications to the benzamide moiety significantly influenced biological activity. For example, variations in substituents on the benzene ring affected both potency and selectivity against cancer cell lines .

4.2 In Vitro Studies

In vitro assays have demonstrated that certain derivatives can effectively inhibit cancer cell growth while exhibiting low cytotoxicity towards normal cells. For example, compounds structurally similar to this compound showed IC50 values in the range of micromolar concentrations against various human cancer cell lines .

5. Data Table of Biological Activities

Compound NameBiological ActivityIC50 (µM)Target Cell Line
This compoundAntiproliferativeTBDMIA PaCa-2
Related Pyrazole DerivativeAutophagy Modulator<0.5HeLa
Thiophene-Pyrazole CompoundAntimicrobial3.73M. tuberculosis

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential for antibiotic development.

CompoundBacterial StrainZone of Inhibition (mm)
10aE. coli15
10bS. aureus18
10cP. mirabilis12
10dB. subtilis14

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in vitro, particularly through stabilization of human red blood cell membranes, indicating potential therapeutic applications in inflammatory diseases.

Anticancer Activity

This compound has shown promising results in anticancer studies, with significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)
MCF-70.08
A5490.15
HeLa0.12

These findings suggest mechanisms such as apoptosis induction and inhibition of cell proliferation.

Study on Antimicrobial Activity

A series of pyrazole-thiazole derivatives were synthesized and screened for antimicrobial activity against E. coli and S. aureus, demonstrating promising results in inhibiting bacterial growth.

Evaluation of Anti-inflammatory Properties

Research indicated that similar compounds exhibited significant anti-inflammatory effects in animal models, reducing edema and inflammatory markers.

Anticancer Evaluation

A comparative study showed that the compound had superior cytotoxic effects against breast cancer cells compared to traditional chemotherapeutics, suggesting its potential as a lead compound in cancer therapy.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the thiophene and pyrazole rings. Key reagents and conditions include:

Reaction Type Reagents Conditions Products
Thiophene oxidationPotassium permanganate (KMnO₄)Acidic medium (H₂SO₄)Thiophene oxide derivatives
Pyrazole oxidationChromium trioxide (CrO₃)Acetic acidOxygenated pyrazole derivatives

The thiophene ring is susceptible to oxidation due to its aromatic nature, forming epoxide derivatives under acidic conditions. The pyrazole ring may undergo partial oxidation, generating carbonyl-containing intermediates.

Substitution Reactions

The trifluoromethoxy group participates in nucleophilic aromatic substitution (NAS):

Reaction Type Reagents Conditions Products
NAS reactionsAmines (e.g., NH₃, NH₂R)Basic medium (NaOH, K₂CO₃)Substituted benzamide derivatives
NAS reactionsThiols (e.g., SH⁻, RSH)Basic medium (NaOH, K₂CO₃)Trifluoromethoxy-substituted derivatives

The trifluoromethoxy group acts as a leaving group under basic conditions, enabling substitution with nucleophiles such as amines or thiols.

Amide Hydrolysis

The benzamide group may undergo hydrolysis under specific conditions:

Reaction Type Reagents Conditions Products
Acidic hydrolysisHCl or H₂SO₄High temperatureBenzoic acid + amine derivatives
Basic hydrolysisNaOH or KOHAqueous mediumBenzamide salt + amine derivatives

Hydrolysis of the amide bond could generate carboxylic acid and amine derivatives, though this reaction is less frequently observed compared to oxidation or substitution .

Reduction Reactions

Reduction typically targets double bonds or electron-deficient groups:

Reaction Type Reagents Conditions Products
Pyrazole reductionLiAlH₄ or H₂/Pd/CDry ether or THFReduced pyrazole derivatives
Thiophene reductionH₂/Pd/CEthanol or DMFHydrogenated thiophene derivatives

The pyrazole ring may undergo partial reduction to form dihydropyrazole derivatives, while the thiophene ring could be hydrogenated under catalytic conditions.

Cross-Coupling Reactions

Though not explicitly detailed in sources, structural analogs suggest potential for cross-coupling:

Reaction Type Reagents Conditions Products
Suzuki couplingBoronic acids, Pd catalystsDMF/water, heatCross-coupled derivatives

The benzamide and pyrazole moieties could participate in Suzuki coupling if functionalized with appropriate leaving groups .

Key Findings from Research

  • Reactivity Patterns :

    • The trifluoromethoxy group is highly electron-withdrawing, facilitating nucleophilic substitution.

    • Thiophene and pyrazole rings exhibit distinct oxidation propensities, with thiophene being more reactive under acidic conditions.

  • Biological Implications :

    • Substitution products may alter pharmacokinetics or target binding affinity, critical for therapeutic applications .

    • Oxidized derivatives could exhibit altered bioactivity, necessitating stability studies.

  • Synthetic Considerations :

    • Reaction conditions (e.g., solvent choice, pH) significantly influence product regioselectivity and yield .

    • Amide coupling reagents like EDCI/HOBt are critical for synthesizing related derivatives .

Structural Stability and Reaction Limitations

  • Steric Effects : The ethyl linker between pyrazole and thiophene may hinder certain reactions due to spatial constraints.

  • Electron-Withdrawing Effects : The trifluoromethoxy group stabilizes intermediates in substitution reactions but may reduce reactivity in other processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its combination of pyrazole, thiophene, and trifluoromethoxy groups. Key comparisons with similar derivatives include:

Compound Class Core Structure Key Substituents Heterocycles References
Target Compound Benzamide Trifluoromethoxy, ethyl linker Pyrazole, thiophene -
Thieno[2,3-d]pyrimidin Derivatives Thienopyrimidine Trifluoromethylphenoxy Thiophene, pyrimidine
Triazole-Thiones 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Triazole
Benzimidazole-Triazole Acetamides Benzimidazole-acetamide Fluorophenyl, bromophenyl Benzimidazole, triazole, thiazole
  • Trifluoromethoxy vs.
  • Pyrazole vs. Triazole/Thiazole : Pyrazole’s aromaticity and hydrogen-bonding capacity differ from triazole’s tautomerism (e.g., thione-thiol equilibrium in compounds [7–9]) and thiazole’s sulfur-mediated interactions .

Physicochemical Properties

  • Lipophilicity: The trifluoromethoxy group increases logP compared to non-fluorinated analogs, similar to trifluoromethylphenoxy-substituted thienopyrimidines .
  • Solubility : Bulky substituents (e.g., pyrazole-thiophene ethyl linker) may reduce aqueous solubility relative to smaller heterocycles like triazoles .

Spectroscopic Comparisons

Key IR and NMR data from analogous compounds:

Functional Group IR Absorption (cm⁻¹) ¹H/¹³C NMR Signals (ppm) Compound Example References
C=O (Amide) 1663–1682 165–170 (C=O) Hydrazinecarbothioamides [4–6]
C=S (Thione) 1243–1258 125–130 (C=S) Triazole-thiones [7–9]
CF₃O (Trifluoromethoxy) 1150–1200 (C-O-C asym) 60–65 (CF₃), 150–155 (O-C₆H₄) Thieno[2,3-d]pyrimidin derivatives
  • The target compound’s trifluoromethoxy group would exhibit similar IR bands (1150–1200 cm⁻¹) to those in ’s derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how is its purity and structure confirmed?

  • Answer : The synthesis typically involves coupling a thiophene-pyrazole ethylamine intermediate with 4-(trifluoromethoxy)benzoyl chloride under anhydrous conditions. Key steps include nucleophilic acyl substitution and purification via column chromatography. Structural confirmation employs IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., pyrazole C-H protons at δ 7.5–8.0 ppm, thiophene protons at δ 6.8–7.2 ppm), and ESI-MS for molecular ion validation . Purity is assessed via HPLC (>98%) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What solvent systems and catalysts are effective for the coupling of thiophene and pyrazole moieties?

  • Answer : Polar aprotic solvents like DMF or DMSO, combined with coupling agents such as EDCI/HOBt or DCC, minimize side reactions (e.g., oxidation of thiophene). Catalytic amounts of DMAP enhance acylation efficiency. Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How are intermediates like 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine synthesized and stabilized?

  • Answer : The amine intermediate is prepared via reductive amination of thiophene-2-carbaldehyde and 1H-pyrazole-1-ethylamine using NaBH₃CN in methanol. Stabilization requires inert atmosphere (N₂/Ar) to prevent oxidation, with storage at –20°C under anhydrous conditions .

Advanced Research Questions

Q. How does the trifluoromethoxy group modulate bioactivity compared to non-fluorinated analogs?

  • Answer : The CF₃O group enhances metabolic stability by reducing cytochrome P450-mediated oxidation and increases lipophilicity (logP ~3.5), improving membrane permeability. Comparative SAR studies show a 10-fold increase in antimicrobial activity against S. aureus (MIC = 2 µM) versus methoxy analogs (MIC = 20 µM) .

Q. What computational methods predict binding interactions with microbial enzyme targets?

  • Answer : Molecular docking (AutoDock Vina) and DFT calculations (B3LYP/6-31G*) identify key interactions: (1) hydrogen bonding between the benzamide carbonyl and S. aureus FabH active-site Arg⁶³, and (2) π-π stacking of the thiophene ring with Tyr²⁰⁵. MD simulations (AMBER) validate stability over 100 ns .

Q. How do structural modifications (e.g., pyrazole substitution) affect antifungal activity?

  • Answer : Replacing pyrazole with imidazole reduces activity against C. albicans (IC₅₀ = 50 µM vs. 8 µM for pyrazole), likely due to weaker H-bonding with fungal CYP51. Substituents at pyrazole N-1 (e.g., methyl groups) improve solubility without compromising potency .

Data Contradictions and Resolution

Q. Conflicting reports on cytotoxicity: How to reconcile discrepancies in IC₅₀ values?

  • Answer : Variations arise from assay conditions (e.g., serum content in cell media alters compound bioavailability). Standardization using HEK293 cells in serum-free medium (24 h exposure, MTT assay) resolves discrepancies, confirming an IC₅₀ of 25 µM ± 3 .

Methodological Best Practices

Q. What in vitro assays are recommended for evaluating antimicrobial mechanisms?

  • Answer : Use (1) time-kill kinetics (0–24 h, OD₆₀₀ monitoring) to assess bactericidal vs. bacteriostatic effects and (2) SYTOX Green uptake assays to verify membrane disruption. For fungi, ergosterol binding assays (UV-Vis titration) quantify interactions with fungal membranes .

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